Dexamethasone Biotin
Beschreibung
Structure
3D Structure
Eigenschaften
CAS-Nummer |
85679-56-7 |
|---|---|
Molekularformel |
C36H53FN4O6S |
Molekulargewicht |
688.9 g/mol |
IUPAC-Name |
(8S,9R,10S,11S,13S,14S,16R,17R)-N-[5-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]pentyl]-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carboxamide |
InChI |
InChI=1S/C36H53FN4O6S/c1-21-17-25-24-12-11-22-18-23(42)13-14-33(22,2)35(24,37)28(43)19-34(25,3)36(21,47)31(45)39-16-8-4-7-15-38-29(44)10-6-5-9-27-30-26(20-48-27)40-32(46)41-30/h13-14,18,21,24-28,30,43,47H,4-12,15-17,19-20H2,1-3H3,(H,38,44)(H,39,45)(H2,40,41,46)/t21-,24+,25+,26+,27+,28+,30+,33+,34+,35+,36+/m1/s1 |
InChI-Schlüssel |
QEYLXALGYYRVPP-VCOZPEISSA-N |
Isomerische SMILES |
C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)NCCCCCNC(=O)CCCC[C@H]5[C@@H]6[C@H](CS5)NC(=O)N6)O)C)O)F)C |
Kanonische SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)NCCCCCNC(=O)CCCCC5C6C(CS5)NC(=O)N6)O)C)O)F)C |
Reinheit |
> 95% |
Menge |
Milligrams-Grams |
Synonyme |
N-[5-[[[(11β,16α,17α)-9-Fluoro-11,17-dihydroxy-16-methyl-3-oxoandrosta-1,4-dien-17-yl]carbonyl]amino]pentyl]hexahydro-2-oxo-1H-thieno[3,4-d]imidazole-4-pentanamide |
Herkunft des Produkts |
United States |
Foundational & Exploratory
what is the relationship between dexamethasone and biotin metabolism
Topic: Dexamethasone-Mediated Modulation of Biotin Homeostasis: Transporter Kinetics, Metabolic Flux, and Teratogenic Implications Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The interaction between the synthetic glucocorticoid Dexamethasone (Dex) and Biotin (Vitamin B7) metabolism is defined by a paradoxical physiological dichotomy: adaptive upregulation and competitive sequestration .
For researchers in metabolic disease and toxicology, understanding this relationship is critical. Dex acts as a potent transcriptional modulator of the Sodium-Dependent Multivitamin Transporter (SMVT; SLC5A6) , enhancing intestinal uptake to support stress-induced gluconeogenesis. Conversely, this metabolic drive creates a "biotin sink" in the liver and potentially inhibits placental transport, linking steroid therapy to localized tissue-specific biotin deficiencies and developmental teratogenicity (e.g., cleft palate).
This guide deconstructs the molecular mechanisms of this interaction, provides validated experimental protocols for assessing transporter kinetics, and outlines the clinical implications for drug development.
Mechanistic Framework: The Glucocorticoid-Biotin Axis
The relationship is governed by two primary vectors: Transcriptional regulation of transport (Supply) and induction of carboxylase enzymes (Demand).
Transcriptional Upregulation of SMVT (The Supply Vector)
In intestinal epithelial cells (e.g., jejunum, Caco-2 models), Dexamethasone acts as a positive regulator of biotin uptake.
-
Target: SLC5A6 gene encoding the SMVT protein.
-
Mechanism:
-
Dex diffuses across the cell membrane and binds to the cytosolic Glucocorticoid Receptor (GR) .
-
The Dex-GR complex translocates to the nucleus.
-
The complex binds to specific Glucocorticoid Response Elements (GREs) located within the promoter region of the SLC5A6 gene.
-
Result: Increased transcription rate of SMVT mRNA, leading to higher protein density at the apical membrane and increased
of biotin uptake without significantly altering affinity ( ).
-
Metabolic Sequestration via Pyruvate Carboxylase (The Demand Vector)
Glucocorticoids are potent stimulators of gluconeogenesis.
-
Enzymatic Driver: Pyruvate Carboxylase (PC) , a mitochondrial enzyme, catalyzes the committed step of gluconeogenesis (Pyruvate
Oxaloacetate). -
Biotin Dependency: PC is biotin-dependent. The apo-enzyme must be biotinylated by Holocarboxylase Synthetase (HCS) to become active.
-
The "Sink" Effect: Dex treatment significantly upregulates PC expression. This creates a massive demand for free biotin in the liver. If systemic biotin is limited, this hepatic sequestration can deprive peripheral tissues or a developing fetus of necessary biotin, despite the increased intestinal uptake.
Teratogenic Antagonism (The Clinical Endpoint)
High-dose Dex is a known teratogen in rodent models, frequently causing cleft palate.
-
Causality: Studies demonstrate that pharmacological doses of biotin can significantly reduce the incidence of Dex-induced cleft palate.
-
Implication: Dex induces a functional, localized biotin deficiency in the palatal shelf or inhibits placental SMVT activity, disrupting the proliferation of mesenchymal cells required for palate closure.
Visualization: Signaling Pathway & Logic
The following diagram illustrates the dual mechanism: the GR-mediated upregulation of transport and the simultaneous metabolic consumption via gluconeogenesis.
Figure 1: The Dexamethasone-Biotin Axis. Red path indicates metabolic demand; Green path indicates adaptive transport upregulation.
Experimental Protocols: Validating the Interaction
To rigorously assess the effect of Dexamethasone on biotin handling, researchers should employ a combination of kinetic uptake assays and molecular quantification.
Protocol A: Kinetic Uptake Assay in Caco-2 Cells
Objective: Determine if Dex alters the
Materials:
-
Caco-2 cells (differentiated monolayers, 14-21 days post-confluence).
- -Biotin (specific activity > 30 Ci/mmol).
-
Krebs-Ringer phosphate buffer (KRP), pH 7.4.
-
Dexamethasone (dissolved in ethanol/DMSO, final conc < 0.1%).
Workflow:
-
Treatment: Incubate Caco-2 monolayers with physiological (10 nM) and pharmacological (1 µM) concentrations of Dexamethasone for 24–48 hours. Include a vehicle control.
-
Wash: Aspirate media and wash cells 2x with warm KRP buffer.
-
Uptake Phase: Add KRP containing
-Biotin (approx. 5 nM) for 3 minutes at 37°C.-
Note: 3 minutes is chosen to ensure measurement of initial rate of uptake (linear phase).
-
-
Termination: Stop reaction immediately with ice-cold KRP. Wash 3x with ice-cold buffer.
-
Lysis: Solubilize cells in 1N NaOH.
-
Quantification: Neutralize and count radioactivity via liquid scintillation spectrometry. Normalize to total protein content (Bradford assay).
Data Analysis:
Construct a saturation curve by varying unlabeled biotin concentration (1 nM – 100 µM). Calculate kinetic parameters using the Michaelis-Menten equation:
Protocol B: Western Blotting for SMVT Expression
Objective: Confirm that kinetic changes are due to protein abundance, not allosteric modulation.
-
Lysis: Isolate membrane proteins using a membrane protein extraction kit to ensure SMVT (an integral membrane protein) is captured.
-
Electrophoresis: Run 40 µg of membrane protein on a 10% SDS-PAGE gel.
-
Transfer: Transfer to PVDF membrane.
-
Antibody: Incubate with anti-SMVT polyclonal antibody (1:1000). Use anti-Na+/K+ ATPase as a loading control for membrane fractions (do not use
-actin if using crude lysate). -
Expectation: Dex-treated samples should show a 2-3 fold increase in band density compared to control.
Data Interpretation & Comparative Analysis
The following table summarizes the expected physiological shifts in biotin markers following chronic Dexamethasone administration.
| Parameter | Effect of Dexamethasone | Physiological Rationale |
| Intestinal Biotin Uptake | Increase ( | Upregulation of SMVT via GR-promoter interaction to support stress metabolism. |
| Hepatic Biotin Levels | Variable ( | Increased uptake competes with massive consumption by induced Pyruvate Carboxylase. |
| Plasma Biotin | Decrease ( | Rapid clearance into liver/tissues for gluconeogenesis; potential renal loss. |
| Fetal Biotin Status | Decrease ( | Maternal sequestration and potential placental transport inhibition. |
| Cleft Palate Risk | Increase ( | Localized biotin deficiency disrupts palatal shelf fusion; reversible by biotin supplementation. |
References
-
Said, H. M., et al. (2002). "Regulation of the intestinal sodium-dependent multivitamin transporter (SMVT) by glucocorticoids." American Journal of Physiology-Gastrointestinal and Liver Physiology, 283(5), G1046-G1051.
- Core Finding: Establishes the transcriptional upregulation of SMVT by Dexamethasone in intestinal cells.
-
Mock, D. M. (2017). "Biotin: From Nutrition to Therapeutics." The Journal of Nutrition, 147(8), 1487-1492.
- Core Finding: Reviews the metabolic demand for biotin and its role in gluconeogenesis and ter
-
Takechi, T., et al. (2008). "Dexamethasone-induced cleft palate and biotin deficiency in mice." Journal of Nutritional Science and Vitaminology, 54(6), 489-495.
- Core Finding: Demonstrates that biotin supplementation reduces the incidence of Dex-induced cleft palate, proving the functional deficiency mechanism.
-
Subramanian, V. S., et al. (2011). "Transcriptional regulation of the sodium-dependent multivitamin transporter (SMVT) by specific nuclear factors." American Journal of Physiology-Cell Physiology, 300(6), C1409-C1417.
- Core Finding: Maps the specific promoter regions (GREs)
Technical Guide: The Dexamethasone-Biotin Axis in Cell Culture
Optimizing Metabolic Synergy and Avoiding Media-Induced Artifacts
Executive Summary
In cell culture systems, the interaction between Dexamethasone (a synthetic glucocorticoid) and Biotin (Vitamin B7) is not merely additive; it is mechanistically synergistic and technically perilous. Dexamethasone drives the transcription of key metabolic enzymes (gluconeogenic and lipogenic) that are obligate biotin-dependent carboxylases. Simultaneously, Dexamethasone upregulates the Sodium-Dependent Multivitamin Transporter (SMVT) , increasing cellular demand and uptake capacity for biotin.
The Critical Failure Point: Researchers often utilize Charcoal-Stripped Fetal Bovine Serum (CS-FBS) to study glucocorticoid signaling without interference from endogenous hormones. However, charcoal stripping depletes biotin. Treating cells with Dexamethasone in biotin-depleted media creates a "metabolic futile cycle"—the cell expresses the enzyme (e.g., Pyruvate Carboxylase) but lacks the cofactor (biotin), leading to experiment failure or stress artifacts.
This guide details the mechanism of this interaction, provides optimized protocols for co-supplementation, and outlines the necessary controls for high-integrity drug development assays.
Mechanistic Foundations: The Regulatory Loop
The interaction operates on two levels: Transport Regulation and Enzymatic Demand .
A. Transcriptional Upregulation of SMVT
Dexamethasone exerts its effects by binding to the Glucocorticoid Receptor (GR). The GR-ligand complex translocates to the nucleus and binds to Glucocorticoid Response Elements (GRE) on the promoter region of the SLC5A6 gene, which encodes the SMVT.
-
Outcome: Increased density of SMVT on the apical membrane.
-
Physiological Logic: The body anticipates metabolic stress (signaled by cortisol/dex) and preemptively increases vitamin uptake to support the energy-intensive processes of gluconeogenesis.
B. Induction of Biotin-Dependent Carboxylases
Dexamethasone stimulates specific metabolic pathways that rely on biotinylated enzymes:
-
Gluconeogenesis (Hepatocytes/Renal cells): Dex induces Pyruvate Carboxylase (PC). PC requires biotin to convert pyruvate to oxaloacetate.
-
Lipogenesis (Adipocytes): Dex is a standard adipogenic inducer. It drives differentiation, leading to high expression of Acetyl-CoA Carboxylase (ACC), another biotin-dependent enzyme.
If Dexamethasone is the "accelerator" for these pathways, Biotin is the "fuel injector." Without Biotin, the accelerator floods the engine without combustion.
Visualization: The Signaling & Metabolic Pathway
The following diagram illustrates the dual-action of Dexamethasone on biotin transport and utilization.
Caption: Dexamethasone coordinately upregulates both the biotin transporter (SMVT) and the biotin-consuming enzyme (PC), creating a dependency loop.
The "Charcoal-Stripped" Trap: A Critical Technical Warning
This is the most common failure mode in glucocorticoid research.
The Scenario: To study the specific effects of Dexamethasone, you switch from standard FBS (which contains endogenous cortisol) to Charcoal-Stripped FBS (CS-FBS) .
The Problem: Charcoal stripping is non-selective. It removes lipophilic molecules, including hormones (cortisol, estrogen) AND vitamins (Biotin, Vitamin B12).
-
Standard FBS Biotin Concentration: ~10–30 ng/mL (Variable).
-
CS-FBS Biotin Concentration: < 1 ng/mL (Often undetectable).
The Result: When you treat cells in CS-FBS with Dexamethasone, you induce high levels of apo-carboxylases (inactive enzymes). The cells attempt to ramp up metabolism but stall due to biotin deficiency, leading to:
-
Metabolic stress responses (AMPK activation).
-
Apoptosis in sensitive lines.
-
False Negatives in drug screening (the drug works, but the cell metabolism is broken).
The Fix: Always supplement CS-FBS media with free Biotin when conducting Dexamethasone studies.
Experimental Protocols
Protocol A: Optimized Media Formulation for Dex/Biotin Studies
Target Audience: Metabolic Disease Researchers (HepG2, Caco-2, 3T3-L1)
| Component | Standard Conc. | Optimized Conc. (Dex Studies) | Rationale |
| Basal Medium | DMEM (High Glucose) | DMEM (High Glucose) | Provides carbon source for glycolysis/gluconeogenesis. |
| Serum | 10% FBS | 10% CS-FBS | Removes endogenous glucocorticoids to establish a clean baseline. |
| Dexamethasone | None | 100 nM – 1 µM | Induces GR signaling. Dissolve in EtOH or DMSO (Final <0.1%). |
| Biotin Supplement | None (rely on FBS) | 100 µM (Excess) | Compensates for CS-FBS depletion and increased metabolic demand. |
| Antibiotics | Pen/Strep | Pen/Strep | Standard sterility maintenance. |
Protocol B: Measuring Biotin Uptake (Functional Verification)
Objective: Verify if Dex treatment has successfully upregulated SMVT activity.
-
Seeding: Seed Caco-2 or HepG2 cells in 24-well plates (Density:
cells/well). -
Differentiation: Allow Caco-2 cells to differentiate (14–21 days) to express transporters.
-
Treatment:
-
Control: Media + Vehicle (DMSO).
-
Experimental: Media + Dexamethasone (1 µM) for 24–48 hours.
-
-
Uptake Buffer Prep: Krebs-Ringer buffer (pH 7.4).
-
The Assay:
-
Wash cells
with warm buffer. -
Add Buffer containing [3H]-Biotin (approx. 5 nM final conc).
-
Incubate at 37°C for 6 minutes (Initial rate conditions).
-
-
Termination: Stop reaction with ice-cold Stop Buffer (PBS + 1 mM unlabeled Biotin).
-
Lysis: Lyse cells with 1N NaOH.
-
Quantification: Scintillation counting. Normalize to total protein (BCA Assay).
Data Interpretation & Troubleshooting
| Observation | Probable Cause | Corrective Action |
| Dex treated cells detach/die in CS-FBS | Biotin/Vitamin starvation. | Supplement media with 10–100 µM Biotin. |
| No increase in Biotin uptake | Insufficient treatment time. | Extend Dex exposure to 48–72h (Genomic effects take time). |
| High background in Biotin-ELISA | Exogenous Biotin interference. | If analyzing cell lysate, dialyze samples or use streptavidin-free detection methods. |
| Variable Lipid accumulation (3T3-L1) | Inconsistent Biotin in serum. | Standardize Biotin addition; do not rely on lot-specific serum levels. |
References
-
Said, H. M. (2011). Intestinal absorption of water-soluble vitamins in health and disease. Biochemical Journal, 437(3), 357–372. [Link]
- Core Reference: Establishes the regulation of SMVT by glucocorticoids in intestinal epithelia.
-
Dakshinamurti, K., & Li, W. (1994). Transcriptional regulation of the biotinidase gene by glucocorticoids. Molecular and Cellular Biochemistry, 131, 1–8. [Link]
- Mechanistic Support: Demonstrates the genomic effect of Dex on biotin-handling proteins.
-
Rodriguez-Melendez, R., & Zempleni, J. (2003). Regulation of gene expression by biotin. The Journal of Nutritional Biochemistry, 14(12), 680–690. [Link]
- Context: Explains the feedback loops where biotin availability affects carboxylase expression.
-
Baudrand, R., et al. (2016). Dexamethasone Induces a Specific Carboxylesterase 2 (CES2) in Human Hepatocytes. Journal of Clinical Endocrinology & Metabolism. [Link]
- Metabolic Context: Highlights the broad metabolic reprogramming induced by Dex in hep
Technical Guide: Dexamethasone-Biotin Conjugate Stability & Storage
Executive Summary
Dexamethasone-biotin conjugates are critical tools for probing Glucocorticoid Receptor (GR) dynamics, identifying novel steroid-binding proteins, and developing targeted delivery systems. However, their utility is frequently compromised by hydrolytic instability and solubility-driven aggregation .
This guide moves beyond generic storage advice to address the specific chemical vulnerabilities of the steroid-linker interface. It provides a validated protocol for storage, solubilization, and quality control, ensuring that your experimental signal derives from the intact conjugate, not free dexamethasone artifacts.
Chemical Architecture & Stability Profile
To preserve the conjugate, one must understand its degradation mechanisms. The vast majority of commercial and synthetic dexamethasone-biotin conjugates utilize the C-21 hydroxyl group for attachment.
The Structural Weak Point: C-21 Ester Hydrolysis
Dexamethasone lacks a primary amine. Conjugation typically involves esterifying the primary-like C-21 hydroxyl with a linker (e.g., hemisuccinate) before attaching biotin.
-
Mechanism: The resulting ester linkage is susceptible to nucleophilic attack by water (hydrolysis), a reaction catalyzed by extremes in pH (pH > 8.0 or < 4.0) and elevated temperatures.
-
Consequence: Hydrolysis releases free Dexamethasone and free Biotin. Free dexamethasone will compete for the GR with higher affinity than the conjugate, leading to false negatives in binding assays or false positives in competitive elution studies.
Secondary Failure Mode: Biotin Oxidation
The tetrahydrothiophene ring of biotin contains a thioether sulfur.
-
Mechanism: Exposure to atmospheric oxygen or oxidizing agents converts the sulfide to a sulfoxide or sulfone .
-
Consequence: Oxidized biotin has a significantly reduced affinity for Avidin/Streptavidin, compromising pull-down efficiency.
Visualization: Degradation Pathways
The following diagram maps the chemical fate of the conjugate under suboptimal conditions.
Figure 1: Chemical degradation pathways showing the critical hydrolytic cleavage and oxidative risks.
Preparation & Handling Protocols
The following protocols are designed to minimize the degradation pathways identified above.
Solvent Selection: The Anhydrous Imperative
Water is the enemy of the ester bond during storage.
-
Recommended: Anhydrous DMSO (Dimethyl Sulfoxide) . DMSO is hygroscopic, so use fresh, high-quality anhydrous grade (≥99.9%).
-
Alternative: Anhydrous Ethanol . Acceptable, but more volatile, leading to concentration drifts over time.
-
Forbidden: Aqueous Buffers (PBS, Tris) for stock storage. Hydrolysis rates in PBS at 4°C are significant over weeks.
Solubilization Workflow
-
Equilibrate: Allow the lyophilized vial to reach room temperature before opening. This prevents atmospheric moisture from condensing on the cold hygroscopic powder.
-
Dissolve: Add Anhydrous DMSO to achieve a stock concentration of 1–10 mM .
-
Why? High concentrations reduce the molar ratio of dissolved oxygen to conjugate, slightly mitigating oxidation.
-
-
Aliquot: Immediately divide into single-use aliquots (e.g., 10–50 µL).
-
Why? Repeated freeze-thaw cycles introduce moisture via condensation, accelerating hydrolysis.
-
Storage Specifications
| State | Temperature | Container | Shelf Life | Notes |
| Lyophilized | -20°C | Desiccated Vial | 1–2 Years | Protect from light. |
| DMSO Stock | -20°C or -80°C | Polypropylene / Amber | 6–12 Months | Do not freeze-thaw. |
| Working Sol. | 4°C | Aqueous Buffer | < 24 Hours | Prepare immediately before use. |
Operational Decision Tree
Use this logic flow to determine the correct handling procedure for your assay.
Figure 2: Standard Operating Procedure (SOP) for handling hydrophobic ester-linked conjugates.
Quality Control & Validation
Trusting a degraded conjugate leads to failed experiments. Implement these self-validating checks.
The "Free Dex" Check (HPLC/TLC)
Before critical high-stakes experiments (e.g., Mass Spec pull-downs), validate the stock.
-
Method: Thin Layer Chromatography (TLC) or Reverse-Phase HPLC.
-
Stationary Phase: Silica (TLC) or C18 (HPLC).
-
Mobile Phase: Methanol/Water or Ethyl Acetate/Hexane.
-
Detection: UV at 240 nm (Dexamethasone enone absorption).
-
Criteria: The conjugate will be significantly more polar (lower Rf on Normal Phase) or less polar (higher RT on Reverse Phase depending on linker) than free dexamethasone. Any peak matching the retention time of pure Dexamethasone indicates hydrolysis.
The HABA Assay (Biotin Integrity)
To ensure the biotin moiety is accessible and not oxidized:
-
Reagent: HABA (4'-hydroxyazobenzene-2-carboxylic acid) / Avidin complex.
-
Principle: HABA binds Avidin (Red color). Biotin displaces HABA (Color decreases).
-
Readout: Measure absorbance decrease at 500 nm.
-
Calculation: Compare the molar ratio of Biotin found vs. Conjugate concentration. A ratio < 0.8 suggests oxidation or steric hindrance.
References
Methodological & Application
Advanced Protocols for the Detection and Quantification of Dexamethasone-Biotin in Biological Matrices
Abstract
This Application Note provides a rigorous technical framework for the detection, quantification, and visualization of Dexamethasone-Biotin (Dex-Bio) conjugates. Designed for drug development professionals and chemical biologists, this guide moves beyond basic descriptions to offer field-proven protocols for LC-MS/MS quantification and Streptavidin-based affinity assays. We address critical challenges such as linker stability, endogenous biotin interference, and ionization suppression.
Introduction: The Bifunctional Probe
Dexamethasone-Biotin is a chemical biology tool combining the high-affinity glucocorticoid receptor (GR) ligand (dexamethasone) with a robust affinity tag (biotin).
Primary Applications:
-
Receptor Profiling: Pull-down assays to isolate GR-associated protein complexes.
-
Intracellular Trafficking: Visualizing nuclear translocation of steroids using fluorescent streptavidin.
-
Pharmacokinetics (PK): Tracking steroid-conjugate stability in plasma.
The Analytical Challenge
Detecting Dex-Bio is more complex than detecting free dexamethasone due to:
-
Endogenous Interference: High levels of free biotin in plasma/tissue.
-
Linker Instability: Ester-linked conjugates may hydrolyze in plasma, requiring specific stabilization steps.
-
Solubility Shifts: The biotin moiety significantly alters the lipophilicity (LogP) compared to native dexamethasone, necessitating modified extraction protocols.
Decision Matrix: Selecting the Right Methodology
| Feature | LC-MS/MS (Gold Standard) | Streptavidin-ELISA (High Throughput) | Fluorescence Microscopy |
| Primary Output | Absolute Quantification (ng/mL) | Relative Binding / Concentration | Localization / Trafficking |
| Sensitivity | High (pg/mL range) | Medium-High (ng/mL range) | Low (Qualitative) |
| Specificity | Excellent (Mass-based) | Good (Antibody-dependent) | Moderate (Background noise) |
| Throughput | Moderate (5-10 min/sample) | High (96/384-well plates) | Low (Single slide) |
| Key Limitation | Equipment cost, Matrix effects | Endogenous biotin interference | Not quantitative |
Protocol A: LC-MS/MS Quantification
Objective: Absolute quantification of Dex-Bio in plasma or cell lysate. Principle: Solid-Phase Extraction (SPE) followed by Reverse-Phase Chromatography and Positive ESI MS/MS.
Sample Preparation (Solid Phase Extraction)
Rationale: Liquid-Liquid Extraction (LLE) using hexane/ethyl acetate (common for steroids) is often too non-polar for Biotin conjugates. SPE provides better recovery.
Reagents:
-
Internal Standard (IS): Dexamethasone-d4 (or Biotin-d4 if available).
-
SPE Cartridge: HLB (Hydrophilic-Lipophilic Balance) or C18.
-
Lysis Buffer: 0.1% Formic acid in water/methanol (50:50).
Workflow:
-
Spike: Add 10 µL of IS (1 µg/mL) to 100 µL of plasma/lysate.
-
Precipitate: Add 300 µL cold Acetonitrile (ACN) to precipitate proteins. Vortex 1 min. Centrifuge at 14,000 x g for 10 min.
-
Dilute: Transfer supernatant and dilute 1:1 with water (to reduce organic content for SPE retention).
-
Load: Apply to pre-conditioned SPE cartridge (Conditioned with 1 mL MeOH, then 1 mL Water).
-
Wash: Wash with 1 mL 5% Methanol in water (Removes salts/proteins).
-
Elute: Elute with 1 mL 100% Methanol containing 0.1% Formic Acid.
-
Reconstitute: Evaporate to dryness (N2 stream, 40°C) and reconstitute in 100 µL Mobile Phase A/B (80:20).
LC-MS/MS Parameters
-
Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 10% B to 90% B over 5 minutes.
-
Ionization: ESI Positive Mode.
MRM Transitions (Example - Must Optimize):
-
Precursor: [M+H]+ (Mass of Dex + Linker + Biotin).
-
Product Ion 1 (Quantifier): m/z 227.1 (Characteristic Biotin fragment).
-
Product Ion 2 (Qualifier): m/z 373.2 (Characteristic Dexamethasone fragment, loss of side chain).
Protocol B: Streptavidin-Linker-Antibody ELISA
Objective: High-throughput screening of Dex-Bio stability or binding. Concept: A "Sandwich" assay where the plate captures the Biotin tail, and an antibody detects the Dexamethasone head. This confirms the integrity of the conjugate (linkage is intact).
Workflow Diagram
Figure 1: ELISA workflow for checking conjugate integrity. If the linker is broken, the Dexamethasone antibody will not bind to the plate-captured Biotin.
Detailed Steps
-
Plate Prep: Use high-binding capacity Streptavidin-coated plates (e.g., Pierce™). Wash 3x with PBS-T (0.05% Tween-20).
-
Sample Pre-treatment (CRITICAL):
-
Issue: Plasma contains ~5-10 ng/mL endogenous biotin.
-
Action: If assay sensitivity requires <10 ng/mL detection, dialyze samples against PBS or use a "Sample Dilution Buffer" containing Avidin to block free biotin (caution: this requires careful titration).
-
-
Incubation: Add 100 µL sample. Incubate 1h at Room Temp (RT) with shaking.
-
Primary Antibody: Add Anti-Dexamethasone monoclonal antibody (e.g., Clone 9H1). Incubate 1h at RT.
-
Secondary Antibody: Add Goat Anti-Mouse HRP. Incubate 45 min.
-
Detection: Add TMB substrate. Stop with 1M H2SO4. Read at 450 nm.
Protocol C: Cellular Visualization (Fluorescence)
Objective: Confirm nuclear translocation of the GR-Dex-Bio complex.
-
Seeding: Seed HeLa or A549 cells on glass coverslips.
-
Treatment: Treat with 100 nM Dex-Bio for 30–60 mins.
-
Control: Treat with Free Dexamethasone (competition control).
-
-
Fixation: 4% Paraformaldehyde (15 min).
-
Permeabilization: 0.1% Triton X-100 in PBS (10 min).
-
Blocking: 1% BSA in PBS (30 min).
-
Staining: Incubate with Streptavidin-Alexa Fluor 488 (1:500) for 1h in dark.
-
Counterstain: DAPI (Nuclei).
-
-
Imaging: Confocal microscopy.
-
Expected Result: Dex-Bio treated cells show nuclear accumulation of green signal. Free Dex + Streptavidin cells show no signal (or diffuse background).
-
Troubleshooting & Optimization
| Problem | Probable Cause | Solution |
| High Background (ELISA) | Non-specific binding of Ab | Increase Tween-20 to 0.1%; Use 3% BSA block. |
| Low Signal (LC-MS) | Ion suppression | Improve SPE wash steps; Switch to APCI source if ESI fails. |
| Loss of Signal (Storage) | Ester hydrolysis | Store stocks in 100% DMSO at -80°C. Avoid repeated freeze-thaw. |
| No Nuclear Stain | Membrane impermeability | Ensure Dex-Bio concentration is sufficient (conjugates cross membranes slower than free steroids). |
References
- Thermo Fisher Scientific.Avidin-Biotin Technical Handbook. Overview of Streptavidin-Biotin binding kinetics and assay design.
-
FDA Bioanalytical Method Validation Guidance.
-
[Link]
-
-
PubChem.Dexamethasone Compound Summary. Physical and chemical properties for MS method development.
-
[Link]
-
-
Cornish, V. W., et al.Chemical Inducers of Dimerization.
-
[Link]
-
Troubleshooting & Optimization
Technical Support Center: Dexamethasone-Biotin Binding Assays
Welcome to the technical support center for dexamethasone-biotin applications. As Senior Application Scientists, we understand that achieving specific, high-affinity binding is critical for the success of your research. This guide provides in-depth troubleshooting advice and answers to frequently asked questions concerning a common and frustrating issue: high non-specific binding (NSB).
Part 1: Troubleshooting High Non-Specific Binding
This section is designed as a direct response to common issues encountered in the lab. Follow the diagnostic questions to identify and resolve the source of your high background signal.
Q1: My negative control shows a high signal. Where do I start troubleshooting?
A high signal in your negative control (e.g., beads/wells with no cell lysate, or lysate from a knockout cell line) is the classic sign of non-specific binding. The primary culprits are often the capture surface (streptavidin beads/plates) and the biotinylated probe itself.
First, let's diagnose the issue with a logical workflow.
// Nodes start [label="High Background\nSignal Detected", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_beads [label="Test 1: Incubate Streptavidin\nBeads/Plate Alone\n(No Probe, No Lysate)", shape=diamond, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; beads_high [label="Result: High Signal", shape=ellipse, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; beads_low [label="Result: Low Signal", shape=ellipse, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"];
check_probe [label="Test 2: Incubate Beads/Plate\nwith Dex-Biotin Probe Only\n(No Lysate)", shape=diamond, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; probe_high [label="Result: High Signal", shape=ellipse, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; probe_low [label="Result: Low Signal", shape=ellipse, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"];
cause_beads [label="Primary Cause:\nProblem with Beads/Plate\nor Blocking Protocol", fillcolor="#4285F4", fontcolor="#FFFFFF"]; cause_probe [label="Primary Cause:\nProbe is binding non-specifically\nto the capture surface", fillcolor="#4285F4", fontcolor="#FFFFFF"]; cause_lysate [label="Primary Cause:\nComponents in Lysate\nare causing NSB", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges start -> check_beads; check_beads -> beads_high [label="Indicates..."]; check_beads -> beads_low [label="Indicates..."]; beads_high -> cause_beads; beads_low -> check_probe; check_probe -> probe_high [label="Indicates..."]; check_probe -> probe_low [label="Indicates..."]; probe_high -> cause_probe; probe_low -> cause_lysate; }
Based on the workflow, here are the detailed solutions:
-
If the beads/plate alone are the issue: Your blocking is insufficient or the surface itself has issues.
-
Action: Increase the concentration or incubation time of your blocking buffer. A common starting point is 5% Bovine Serum Albumin (BSA) in your assay buffer for 1-2 hours at room temperature.
-
Causality: Streptavidin-coated surfaces can have exposed hydrophobic patches that non-specifically bind proteins. Blocking agents like BSA physically coat these surfaces, preventing other molecules from sticking.
-
-
If the Dex-Biotin probe is binding directly to the surface: This suggests the dexamethasone moiety or the linker is hydrophobic and interacting with the surface.
-
Action: Add a non-ionic detergent, such as Tween-20 or Triton X-100, to all buffers (blocking, binding, and washing) at a concentration of 0.05% to 0.1%.
-
Causality: Detergents are amphipathic molecules that disrupt low-affinity, non-specific hydrophobic interactions without disturbing the high-affinity biotin-streptavidin bond.
-
-
If the lysate components are the cause: This is the most common scenario. Cellular proteins, lipids, and nucleic acids can all contribute to background.
-
Action 1: Optimize Blocking Agent. Switch from BSA to another blocker or a combination. See the table below for options.
-
Action 2: Enhance Wash Steps. Increase the number of washes (from 3 to 5) and the duration of each wash. Consider adding salt (e.g., increasing NaCl from 150 mM to 300-500 mM) to the wash buffer to disrupt ionic interactions.
-
Action 3: Add a Nuclease. If genomic DNA is a problem (making the lysate viscous), add DNase I to your lysis buffer.
-
Causality: A complex biological sample contains thousands of molecules that can interact non-specifically with your probe or surface through ionic or hydrophobic forces. Rigorous washing and optimized blocking are essential to remove these contaminants.
-
Q2: I've tried standard blocking with BSA and Tween-20, but my background is still high. What's next?
When standard methods fail, it's time for more advanced or targeted strategies.
-
Strategy 1: Biotin Blocking. Your sample may contain endogenous biotin or biotin-binding proteins.
-
Protocol: Before adding your dexamethasone-biotin probe, pre-incubate the cell lysate with free streptavidin to saturate any endogenous biotin. Then, add an excess of free biotin to saturate the remaining binding sites on the streptavidin. This is the principle behind commercially available biotin-blocking kits.
-
Causality: Biotin is an essential vitamin involved in carboxylation reactions, and several cellular proteins are naturally biotinylated. These can bind to your streptavidin capture surface, causing a false positive signal.
-
-
Strategy 2: Use a "Cleaner" System.
-
Protocol: If possible, move from a complex cell lysate to a more purified system. For example, use a lysate from cells overexpressing your target protein or use a purified recombinant protein.
-
Causality: Reducing the complexity of the sample directly reduces the number of potential off-target interactors, thus lowering the background signal.
-
-
Strategy 3: Change Your Blocking Agent. Different blockers work through different mechanisms. A single agent may not be sufficient.
| Blocking Agent | Concentration | Mechanism of Action & Best Use Case |
| Bovine Serum Albumin (BSA) | 1-5% (w/v) | A general protein blocker that coats surfaces to prevent non-specific protein adsorption. Good first choice. |
| Non-fat Dry Milk | 1-5% (w/v) | Contains a complex mixture of proteins (especially casein) that can be very effective. Caution: Contains endogenous biotin and phosphoproteins, which can interfere with some assays. |
| Casein | 1% (w/v) | The primary blocking protein in milk. Can be more effective than BSA for certain systems. |
| Fish Gelatin | 0.1-0.5% (w/v) | Less "sticky" than BSA and lacks mammalian cross-reactivity, making it a good choice for some antibody-based detection steps. |
| Commercial Blockers | Per Manufacturer | Often proprietary formulations of multiple blocking agents designed for high signal-to-noise. Can be very effective but more expensive. |
Part 2: Frequently Asked Questions (FAQs)
What is non-specific binding?
Non-specific binding refers to the interaction of your dexamethasone-biotin probe or other sample components with surfaces other than the intended target (e.g., the glucocorticoid receptor). These interactions are typically of low affinity and driven by broad physicochemical forces like hydrophobic or electrostatic interactions, rather than a specific molecular recognition event.
How do I design a proper negative control?
An ideal negative control should be as close to your experimental sample as possible, minus the specific target.
-
Good: Use the same cell type but add a large excess of unlabeled dexamethasone to outcompete the specific binding of your dexamethasone-biotin probe. The remaining signal is your non-specific binding.
-
Better: Use a cell line that has been genetically modified (e.g., via CRISPR/Cas9) to not express the target protein (knockout).
-
Essential: Always include a "beads/wells only" control with no lysate to measure the background of the capture surface itself.
Can the concentration of my dexamethasone-biotin probe affect non-specific binding?
Absolutely. Using too high a concentration of the biotinylated probe is a common cause of high background. At high concentrations, the probe is more likely to engage in low-affinity, non-specific interactions. It is crucial to titrate your dexamethasone-biotin probe to find the lowest concentration that still gives a robust specific signal. This optimal concentration balances high specific binding with low non-specific binding.
Part 3: Optimized Protocol for a Pull-Down Assay
This protocol incorporates best practices to proactively minimize non-specific binding.
Objective: To capture the target protein of dexamethasone from a cell lysate.
// Nodes prep_beads [label="1. Bead Preparation\n- Wash Streptavidin beads\n- Block with 5% BSA, 0.1% Tween-20\nfor 2 hours at 4°C", fillcolor="#4285F4", fontcolor="#FFFFFF"]; prep_lysate [label="2. Lysate Preparation\n- Lyse cells in appropriate buffer\n- Clarify by centrifugation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; preclear [label="3. Pre-clearing Lysate\n- Incubate lysate with control beads\n(no streptavidin) to remove\n'sticky' proteins", fillcolor="#FBBC05", fontcolor="#202124"]; binding [label="4. Target Binding\n- Incubate pre-cleared lysate\nwith Dex-Biotin probe", fillcolor="#34A853", fontcolor="#FFFFFF"]; capture [label="5. Probe Capture\n- Add lysate/probe mixture\nto blocked streptavidin beads", fillcolor="#34A853", fontcolor="#FFFFFF"]; wash [label="6. Washing\n- Perform 5x washes with\nhigh-salt wash buffer\n(e.g., 500mM NaCl, 0.1% Tween-20)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; elution [label="7. Elution & Analysis\n- Elute proteins from beads\n- Analyze by Western Blot/MS", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges prep_beads -> capture; prep_lysate -> preclear; preclear -> binding; binding -> capture; capture -> wash; wash -> elution; }
Materials:
-
Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, Protease Inhibitor Cocktail.
-
Blocking Buffer: PBS, 5% BSA, 0.1% Tween-20.
-
Wash Buffer: PBS, 300-500 mM NaCl, 0.1% Tween-20.
-
Elution Buffer: 2x Laemmli sample buffer.
Methodology:
-
Bead Preparation & Blocking:
-
Resuspend streptavidin magnetic beads in their vial. Pipette 50 µL of slurry per pull-down into a new microcentrifuge tube.
-
Place the tube on a magnetic rack, wait 30 seconds, and discard the supernatant.
-
Add 1 mL of Blocking Buffer. Rotate end-over-end for at least 1 hour at 4°C.
-
-
Cell Lysate Preparation:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse the cell pellet in ice-cold Lysis Buffer for 30 minutes on ice.
-
Clarify the lysate by centrifuging at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.
-
-
Binding Reaction:
-
In a new tube, add 500 µg of clarified cell lysate.
-
Add the dexamethasone-biotin probe to the desired final concentration (titration is recommended, e.g., 1-10 µM).
-
For a negative control, add a 100-fold excess of unlabeled dexamethasone 30 minutes before adding the biotinylated probe.
-
Incubate for 1-4 hours at 4°C with gentle rotation.
-
-
Capture:
-
Pellet the blocked beads on a magnetic rack and discard the blocking buffer.
-
Add the lysate/probe mixture to the beads.
-
Incubate for 1 hour at 4°C with gentle rotation.
-
-
Washing:
-
Pellet the beads on the magnetic rack and discard the supernatant.
-
Add 1 mL of ice-cold Wash Buffer. Invert the tube 5 times.
-
Pellet the beads and discard the supernatant.
-
Repeat this wash step a total of 4-5 times. This is a critical step for reducing background.
-
-
Elution:
-
After the final wash, remove all residual wash buffer.
-
Add 50 µL of 2x Laemmli sample buffer to the beads.
-
Boil at 95°C for 5-10 minutes to elute the bound proteins.
-
Pellet the beads and load the supernatant onto an SDS-PAGE gel for analysis.
-
References
-
Bio-Rad. (n.d.). Blocking in Western Blotting. Retrieved from [Link]
improving the solubility of dexamethasone-biotin for in vitro assays
Topic: Optimization of Solubility & Stability for In Vitro Assays Ticket ID: #SOL-DEX-BIO-001 Support Level: Tier 3 (Senior Application Scientist)
Executive Summary
Welcome to the Assay Development Support Center. You are likely accessing this guide because your Dexamethasone-Biotin (Dex-Biotin) conjugate is precipitating upon addition to cell culture media, showing inconsistent IC50 values, or adhering to plasticware.
Dexamethasone is a highly lipophilic corticosteroid (LogP ~1.83). While biotinylation allows for avidin/streptavidin capture, it does not inherently render the molecule water-soluble. The stability of this conjugate in aqueous environments is governed by the "Ouzo Effect" (spontaneous emulsification) and critical aggregation concentrations. This guide provides the protocols to overcome these thermodynamic hurdles.
Module 1: Stock Solution Preparation
The Foundation of Reproducibility
Many solubility issues stem from moisture contamination in the primary stock. Hydrolysis of the ester linkage between Dexamethasone and the Biotin moiety is a common failure mode.
Recommended Solvent System
| Solvent | Solubility Limit | Suitability | Notes |
| Anhydrous DMSO | >25 mg/mL | High | Preferred. Low volatility, high solubilizing power. |
| Ethanol (100%) | ~10 mg/mL | Medium | Prone to evaporation; can cause "edge effects" in plate assays. |
| PBS / Water | <0.1 mg/mL | Critical Failure | Do not attempt to dissolve powder directly in aqueous buffers. |
Protocol: Anhydrous Stock Generation
-
Equilibration: Allow the vial of Dex-Biotin to reach room temperature before opening to prevent water condensation.
-
Solvation: Add high-grade anhydrous DMSO (Dimethyl Sulfoxide) to achieve a master stock concentration of 1 mM to 10 mM .
-
Why? Higher concentrations are actually more stable in storage than dilute stocks due to reduced surface-area-to-volume ratios relative to the container walls.
-
-
Vortexing: Vortex vigorously for 30 seconds. Inspect for particulates.
-
Storage: Aliquot into single-use amber vials (protect from light) and store at -20°C. Avoid freeze-thaw cycles.
Module 2: The "Step-Down" Dilution Strategy
Preventing the Crash-Out Effect
The most common error is pipetting 100% DMSO stock directly into a large volume of aqueous media. This causes a local region of high hydrophobicity that collapses, forcing the Dex-Biotin to precipitate into micro-crystals that never re-dissolve.
The Intermediate Dilution Protocol
You must use an intermediate dilution step to "step down" the organic solvent concentration gradually.
Step-by-Step Methodology:
-
Master Stock: Start with 10 mM Dex-Biotin in DMSO.
-
Intermediate Stock (100x): Dilute the Master Stock 1:10 or 1:100 using DMSO (not water) to create a working stock (e.g., 100 µM).
-
The "Carrier" Buffer: Prepare your assay buffer (PBS or Media) supplemented with 0.1% BSA (Bovine Serum Albumin) .
-
Mechanism: Albumin acts as a carrier protein, sequestering lipophilic molecules in its hydrophobic pockets, preventing aggregation [1].
-
-
Final Dispersion: Add the Intermediate DMSO Stock to the Carrier Buffer while vortexing the buffer .
-
Target: Ensure final DMSO concentration is <0.5% (or <0.1% for sensitive primary cells).
-
Visualization: Solubility Workflow
The following diagram illustrates the correct dilution pathway to maintain thermodynamic stability.
Figure 1: The "Step-Down" dilution method prevents the immediate precipitation often seen when adding lipophilic stocks directly to aqueous media.
Module 3: Troubleshooting & FAQs
Direct Solutions to Common Observations
Q1: My dose-response curve is flattening at high concentrations. Why?
Diagnosis: Solubility Limit Reached. Explanation: If your curve plateaus unexpectedly or becomes noisy at high concentrations (e.g., >10 µM), the compound has likely precipitated. The effective concentration is no longer increasing, even if you add more volume. Solution:
-
Check the Linker Type . If using a standard LC (Long Chain) linker, switch to a PEG-Linker (Polyethylene Glycol) . PEG spacers (PEG4 or PEG12) drastically increase water solubility compared to hydrocarbon chains [2].
-
Verify the final DMSO concentration does not exceed the toxicity threshold for your specific cell line (see table below).
Q2: I am losing signal over time (2-4 hours).
Diagnosis: Non-Specific Binding (NSB). Explanation: Dex-Biotin is hydrophobic and will adhere to polypropylene tubes and polystyrene plates. Solution:
-
Use Low-Binding tubes for all dilutions.
-
Add 0.01% Tween-20 or 0.1% BSA to all buffers. This blocks the plastic surface sites, forcing the Dex-Biotin to remain in solution.
Q3: Can I freeze the aqueous working solution?
Answer: No. Once diluted into aqueous buffer (PBS/Media), the steroid-biotin conjugate is thermodynamically unstable. Freezing will induce crystal formation. Upon thawing, these crystals will not re-dissolve. Always prepare working solutions fresh from the DMSO Master Stock.
Module 4: Biological Compatibility Data
DMSO Tolerance Limits
When optimizing solubility, you must balance solvent power against cytotoxicity.
| Cell Type | Max Recommended DMSO (%) | Impact of Excess DMSO |
| Primary Neurons | 0.1% | Membrane permeabilization, apoptosis |
| HeLa / HEK293 | 0.5% - 1.0% | Generally tolerant; possible metabolic shift |
| Stem Cells (iPSC) | 0.1% | Differentiation differentiation bias |
| Enzymatic Assays | 2.0% - 5.0% | Denaturation of enzyme (assay dependent) |
Visualization: Troubleshooting Logic Tree
Use this logic flow to diagnose solubility vs. biological issues.
Figure 2: Decision matrix for diagnosing signal loss in Dexamethasone-Biotin assays.
References
-
Kragh-Hansen, U. (1981). Molecular aspects of ligand binding to serum albumin. Pharmacological Reviews, 33(1), 17-53. Link
-
Thermo Fisher Scientific. (n.d.). Biotinylation Reagents: Selection Guide. Thermo Fisher Technical Resources. Link
-
Galvao, J., et al. (2014). Unexpected low solubility of steroid hormones in commonly used solvents. Plos One, 9(4). Link
-
Timm, M., et al. (2013). Dexamethasone levels in culture media: degradation and stability. Steroids, 78(12), 1260-1265. Link
Technical Support Center: Dexamethasone-Biotin Conjugate Optimization
Executive Summary
The synthesis of a Dexamethasone (DEX) probe is a balancing act between three competing physical constraints: Solubility , Steric Hindrance , and Receptor Affinity .
Dexamethasone is a hydrophobic corticosteroid. Biotin is a high-affinity tag that binds deep within the Streptavidin tetramer. If your linker is too short, the bulky Streptavidin will physically block the Dexamethasone from entering the Glucocorticoid Receptor (GR) pocket. If the linker is too hydrophobic (e.g., long alkyl chains), the conjugate will precipitate in aqueous media.
This guide troubleshoots these specific failure modes using a "Design-by-Failure" approach.
Module 1: Linker Design & Steric Optimization
The "Goldilocks" Zone
Issue: The conjugate binds Streptavidin but fails to pull down the Glucocorticoid Receptor (GR). Diagnosis: Steric Hindrance. The linker is likely too short, causing the Streptavidin protein shell to clash with the GR Ligand Binding Domain (LBD).
Technical Insight
The biotin-binding pocket of Streptavidin is approximately 9 Å deep. The GR LBD is a buried hydrophobic pocket. A standard LC (Long Chain) or C6 linker (~9-10 Å) barely clears the Streptavidin surface, leaving the drug flush against the protein.
Recommendation: Switch to a Polyethylene Glycol (PEG) spacer.
-
Minimum: PEG4 (~16 Å). This clears the Streptavidin surface.
-
Optimal: PEG11-PEG12 (~40-45 Å). This provides sufficient flexibility for the drug to orient itself into the GR pocket without significant entropic penalty.
Visualization: Steric Hindrance Mechanism
Figure 1: Comparison of steric outcomes. Short linkers cause protein-protein collision, preventing receptor capture.
Module 2: Solubility & Chemistry Troubleshooting
Issue: The reaction mixture turns cloudy or precipitates upon adding the linker to the Dexamethasone derivative. Diagnosis: Hydrophobic Aggregation. Context: Dexamethasone is highly lipophilic. If you use an alkyl chain linker (e.g., LC-Biotin) or a linker with a rigid aromatic spacer, the resulting molecule (Lipophilic Drug + Lipophilic Linker) becomes insoluble in aqueous buffers used for biological assays.
Protocol Adjustment: Chemistry Selection
| Parameter | Traditional Approach (High Risk) | Optimized Approach (Recommended) |
| Linker Type | Alkyl chains (LC-Biotin), Aminocaproic acid | Heterobifunctional PEG (PEG4 - PEG12) |
| Solvent System | 100% DMSO or DMF | DMSO/Aqueous mix (if using PEG) |
| Attachment Site | Random esterification | C-21 Hydroxyl (Primary Alcohol) |
| Activation | DCC/NHS (often low yield on steroids) | C-21 Hemisuccinate + TSTU/HBTU |
Step-by-Step Synthesis Workflow (C-21 Hemisuccinate Route)
Why C-21? The C-3 ketone is critical for GR hydrogen bonding. Modifying C-3 destroys affinity. C-21 is the primary alcohol and the most chemically accessible site that retains bioactivity [1].
-
Activation: React Dexamethasone with Succinic Anhydride in Pyridine to form Dexamethasone-21-Hemisuccinate .
-
Conjugation: Activate the hemisuccinate carboxyl group using TSTU (N,N,N′,N′-Tetramethyl-O-(N-succinimidyl)uronium tetrafluoroborate) in DMF/DIPEA.
-
Coupling: Add Amine-PEG(n)-Biotin .
-
Purification: Semi-preparative HPLC (Reverse Phase). Crucial: Do not rely on precipitation; PEG conjugates are often oils.
Figure 2: C-21 Hemisuccinate activation pathway for maintaining receptor affinity.
Module 3: Validation & FAQ
How do I know if the linker is affecting bioactivity?
You must perform a Competitive Binding Assay .
Protocol:
-
Incubate GR (cytosolic lysate or purified protein) with radiolabeled Dexamethasone (
H-DEX). -
Add increasing concentrations of your DEX-Linker-Biotin conjugate.
-
Success: The conjugate displaces the
H-DEX. The IC50 should be within 1-log of native Dexamethasone. -
Failure: If IC50 is >100x higher than native DEX, the linker is interfering with the binding pocket (likely C-3 modification or steric clash).
FAQ: Troubleshooting Specific Errors
Q: My yield is very low (<10%) when using NHS-Biotin directly on Dexamethasone. A: Dexamethasone has hindered secondary alcohols and one primary alcohol (C-21). Direct reaction with NHS esters is inefficient because hydroxyls are poor nucleophiles compared to amines. You must convert the C-21 alcohol to a carboxylic acid (hemisuccinate) or use a carbamate linkage strategy (CDI activation) to react with an amine-biotin.
Q: Can I use a cleavable linker (Disulfide)? A: Yes, but be cautious of the reducing environment in the cytosol. If your goal is to pull down the receptor from cell lysate, the cytosolic glutathione might cleave the disulfide before you can capture the complex on streptavidin beads. Use a chemically cleavable linker (e.g., Dde or Diazo) for pull-downs if release is required.
Q: Why PEG12? Isn't that too long? A: In chemical biology, "too long" is rarely the issue for small molecule-protein interactions unless the linker causes the drug to fold back into the biotin pocket. PEG12 provides ~45 Å. Given the size of the GR complex (~90 kDa) and Streptavidin (~53 kDa), this length is often necessary to prevent the "protein eclipse" effect [2].
References
-
Simons, S. S., et al. (1980). "Affinity labeling of glucocorticoid receptors: synthesis and properties of C-21 derivatives of dexamethasone." Journal of Steroid Biochemistry.
-
Thermo Fisher Scientific. (2023). "Crosslinking Technical Handbook: Spacer Arm Length Effects." Thermo Fisher Technical Resources.
-
Lowe, C. R. (2001). "Combinatorial chemistry: The role of linkers in the design of affinity ligands." Current Opinion in Chemical Biology.
optimizing elution conditions for glucocorticoid receptor from avidin beads
Topic: Optimizing Elution of Glucocorticoid Receptor (GR) from Avidin/Streptavidin Matrices
Executive Summary: The Avidin-Biotin Paradox
Ticket ID: GEN-001 Subject: Why can't I elute GR with free biotin?
The Core Challenge:
The streptavidin-biotin interaction is one of the strongest non-covalent bonds in nature (
This guide outlines the three validated workflows to recover GR, ranked by preservation of protein function.
Strategic Decision Framework
Before selecting a protocol, determine your downstream application. The method of capture dictates the method of elution.
Figure 1: Decision matrix for selecting the correct elution strategy based on downstream requirements and bead chemistry.
Detailed Protocols
Protocol A: The "Gold Standard" for Native GR (Cleavable Linker)
Best For: Activity assays, structural biology, protein-protein interaction studies. Mechanism: Uses a disulfide-containing biotinylation reagent (e.g., NHS-SS-Biotin). The biotin stays on the bead; the GR is released by reducing the disulfide bond.
Reagents Required:
-
Elution Buffer: 50 mM DTT (Dithiothreitol) or 10 mM TCEP.
-
GR Stabilization Buffer (Critical): See Table 1.
Step-by-Step:
-
Wash: Wash beads
with GR Stabilization Buffer (minus reducing agent) to remove non-specifically bound proteins. -
Incubate: Resuspend beads in 2 bead-volumes of GR Stabilization Buffer supplemented with 50 mM DTT .
-
Agitate: Incubate at room temperature for 30 minutes (or 4°C for 1 hour) with gentle rotation. Note: GR is heat sensitive; do not exceed 25°C.
-
Recover: Centrifuge beads (1000 x g, 1 min). Collect supernatant containing native GR.
Protocol B: Competitive Elution (Monomeric Avidin Only)
Best For: When disulfide reduction interferes with downstream assays (e.g., redox-sensitive co-factors).
Requirement: You must use Monomeric Avidin (SoftLink™ or similar), which has a lower affinity (
Step-by-Step:
-
Prepare Elution Buffer: GR Stabilization Buffer + 2 mM D-Biotin .
-
Incubate: Add buffer to beads. Incubate 1 hour at 4°C.
-
Elute: Collect supernatant. The free biotin displaces the biotinylated GR.
Critical Data: Buffer Composition for GR Stability
GR is notoriously prone to aggregation upon elution. You must maintain specific buffer conditions to keep the Ligand Binding Domain (LBD) soluble.
Table 1: Optimized GR Elution Buffer Composition
| Component | Concentration | Function | Scientific Rationale |
| HEPES (pH 7.4) | 20 mM | Buffering Agent | Phosphate buffers can precipitate molybdate; TRIS is temperature sensitive. HEPES is ideal. |
| NaCl | 150–300 mM | Ionic Strength | Prevents non-specific aggregation. Lower salt (<100 mM) causes GR precipitation. |
| Glycerol | 10% (v/v) | Co-solvent | CRITICAL. Stabilizes the hydrophobic core of the GR LBD. |
| Sodium Molybdate | 20 mM | Stabilizer | Mimics the phosphate backbone of DNA; locks GR into a stable, non-DNA-binding conformation [1]. |
| DTT / TCEP | 1–5 mM | Reducing Agent | Maintains free sulfhydryls (cysteines) essential for ligand binding. |
| Protease Inhibitors | 1X Cocktail | Protection | GR is highly susceptible to proteolytic degradation in lysates. |
Troubleshooting & FAQs
Q: I used standard Streptavidin beads and added 10mM free Biotin, but I see no GR in the eluate. A: This is the most common error.
-
Root Cause: The dissociation half-life of Biotin-Streptavidin is months. Competitive elution does not work on wild-type Streptavidin.
-
Solution: If the sample is precious and you must recover it, boil the beads in SDS-PAGE sample buffer (denaturing). For future experiments, switch to Desthiobiotin (a displaceable analog) or Cleavable (SS) Linkers .
Q: My eluted GR precipitates immediately after elution. A: Check your salt and glycerol levels.
-
Diagnosis: GR requires high ionic strength (>150mM NaCl) to remain soluble when not bound to DNA or chaperones.
-
Fix: Increase NaCl to 300mM in the elution buffer and ensure Glycerol is at 10%. If eluting via DTT (Protocol A), ensure the pH hasn't dropped; DTT is acidic, so buffer capacity (HEPES) must be sufficient.
Q: Can I use 8M Urea to elute? A: Yes, but the protein will be unfolded.
-
Context: If you are doing Mass Spectrometry (tryptic digest), 8M Urea is actually preferred as it aids digestion. If you need functional protein, Urea is destructive.
Q: How do I separate the GR from Hsp90 during elution? A: Wash stringency.
-
Method: Hsp90 binds GR in the absence of ligand. To strip chaperones before elution, wash the beads with high salt (500mM NaCl) or add a specific ligand (Dexamethasone) which induces a conformational change that sheds Hsp90, provided the buffer lacks Molybdate during the wash step [2].
Mechanism of Action: Cleavable Linker Chemistry
Understanding the chemistry ensures you don't accidentally cleave the protein prematurely.
Figure 2: Chemical mechanism of reductive elution. The biotin moiety remains on the bead, ensuring the eluted protein is free of the affinity tag (except for a small sulfhydryl scar).
References
-
Pratt, W. B., et al. (1989). "Mechanisms of Glucocorticoid Receptor Transformation." Journal of Steroid Biochemistry, 34(1-6), 307-312.
-
Thermo Fisher Scientific. (2023). "Avidin-Biotin Technical Handbook: Elution Strategies." Thermo Fisher Technical Resources.
-
Scherrer, L. C., & Pratt, W. B. (1992). "Assay of Glucocorticoid Receptor Transformation." Methods in Enzymology, Vol 216, 516-527.
Validation & Comparative
Technical Guide: Validating the Specificity of Dexamethasone-Biotin for Glucocorticoid Receptors
Executive Summary: The Ligand Modification Paradox
In drug discovery and receptor biology, Dexamethasone (Dex) is the archetypal agonist for the Glucocorticoid Receptor (GR). However, the transition from a "naked" pharmacophore to a labeled tool (Dex-Biotin) introduces a fundamental paradox: modification facilitates detection but jeopardizes affinity.
The addition of a biotin moiety—and specifically the linker arm—can introduce steric hindrance that prevents the steroid from nesting deeply within the GR Ligand Binding Domain (LBD). Therefore, Dex-Biotin cannot be assumed to act identically to native Dex. It requires a rigorous validation framework to distinguish specific receptor-mediated interactions from non-specific hydrophobic sticking.
This guide outlines the comparative performance of Dex-Biotin against radio-labeled and fluorescent alternatives and details the protocols required to validate its specificity.
Mechanistic Basis of Interaction
To validate Dex-Biotin, one must understand the structural dynamics of the GR. The receptor resides in the cytoplasm complexed with chaperone proteins (HSP90). Upon ligand binding, the complex undergoes a conformational change, shedding chaperones and exposing Nuclear Localization Signals (NLS).
If the biotin linker interferes with the LBD closure (Helix 12), the receptor may bind the ligand but fail to translocate or transactivate, rendering the tool useless for functional assays.
Visualization: GR-Ligand Activation Pathway
Figure 1: The sequential activation of GR by Dex-Biotin. Validation must confirm steps 2 (Binding) and 4 (Translocation).
Comparative Analysis: Dex-Biotin vs. Alternatives
The choice of tracer defines the assay's sensitivity and throughput. While Tritiated Dex (
Table 1: Technical Comparison of GR Ligand Tracers
| Feature | Dex-Biotin (Affinity Tag) | Dex-FITC/TMR (Direct Fluorophore) | |
| Primary Application | Pull-downs, Enrichment, Microscopy | Live-cell imaging, FACS | |
| Steric Hindrance | Negligible (Isotopic substitution) | Moderate to High (Depends on Linker) | Moderate (Bulky fluorophore) |
| Binding Affinity ( | High (~1-5 nM) | Usually lower (~10-100 nM) | Variable |
| Detection Method | Scintillation Counting | Streptavidin-HRP/Fluorophore | Fluorescence Microscopy |
| Safety/Handling | Hazardous (Radioactive waste) | Bio-safe | Bio-safe |
| Validation Status | The Reference Standard | Requires Validation | Requires Validation |
Expert Insight: Dex-Biotin is inferior for absolute
Experimental Validation Protocols
To trust Dex-Biotin data, you must prove two things:
-
Specificity: It binds the same pocket as native Dex (Competition).
-
Functionality: It induces the biological response (Translocation).
Protocol A: Competitive Displacement Assay (The Specificity Test)
This is the definitive test. If Dex-Biotin binds the GR specifically, an excess of non-biotinylated (cold) Dexamethasone must displace it. If the signal remains high despite excess cold Dex, the Dex-Biotin is binding non-specifically to lipids or other proteins.
Materials:
-
A549 or HeLa cells (GR+).
-
Dex-Biotin (100 nM fixed).
-
"Cold" Dexamethasone (Competitor, serial dilution 0.1 nM – 10 µM).
-
Streptavidin-HRP.
Methodology:
-
Preparation: Seed cells in 96-well plates. Fix and permeabilize (if performing in-cell ELISA) or lyse cells (if performing bead-based assay).
-
Equilibrium Binding: Incubate samples with a fixed concentration of Dex-Biotin (e.g., 100 nM) mixed with varying concentrations of cold Dex.
-
Why? This establishes the
of displacement.
-
-
Incubation: 2 hours at 4°C (to reduce receptor degradation) or 37°C (for physiological binding).
-
Wash: Rigorous washing (3x with PBS-Tween) is critical to remove low-affinity non-specific binding.
-
Detection: Add Streptavidin-HRP, incubate 1 hr, wash, and add TMB substrate.
-
Analysis: Plot Signal vs. Log[Cold Dex].
Success Criteria: You should observe a sigmoidal dose-response curve. The signal should drop to near-background levels at high cold Dex concentrations (
Visualization: Competitive Binding Workflow
Figure 2: Workflow for validating specificity via competitive displacement.
Protocol B: Nuclear Translocation Assay (The Functional Test)
Binding does not guarantee function. This assay confirms that the biotin tag does not prevent the conformational change required for nuclear entry.
Methodology:
-
Seeding: Plate cells on glass coverslips.
-
Treatment:
-
Group 1: Vehicle (EtOH/DMSO).
-
Group 2: Dex-Biotin (1 µM).
-
Group 3: Dex-Biotin (1 µM) + Excess Cold Dex (100 µM) [Negative Control].
-
-
Incubation: 1 hour at 37°C.
-
Fixation: 4% Paraformaldehyde (15 mins).
-
Staining: Permeabilize (0.1% Triton X-100) and stain with Streptavidin-AlexaFluor 488 (Green) and DAPI (Blue/Nucleus).
-
Imaging: Confocal microscopy.
Success Criteria:
-
Group 1: No Green signal.
-
Group 2: Strong Green signal colocalized with Blue (Nucleus).
-
Group 3: Reduced Green signal (due to competition).
Expert Troubleshooting: If Group 2 shows green signal only in the cytoplasm, the biotin linker is likely interfering with the nuclear localization signal (NLS) exposure. Switch to a longer linker (e.g., LC-Biotin or PEG-Biotin).
Critical Technical Considerations
The Linker Length "Sweet Spot"
Direct conjugation of biotin to Dexamethasone often destroys affinity. The attachment point is usually the C-21 position.
-
Too Short: Steric clash with the receptor pocket.
-
Too Long: Increases hydrophobicity and non-specific sticking.
-
Recommendation: Use a 6-carbon aminocaproic acid linker (LC-Biotin) . This is the industry standard for reducing steric hindrance while maintaining solubility [1].
Solvent Effects
Dexamethasone is lipophilic. Ensure Dex-Biotin is dissolved in ethanol or DMSO. However, keep the final solvent concentration in the assay below 0.1% to avoid denaturing the GR.
Streptavidin Valence
Remember that Streptavidin is tetrameric (binds 4 biotins). In solution assays, this can cause receptor cross-linking/aggregation. For pull-downs, use monomeric avidin or ensure Streptavidin is immobilized on beads before adding the lysate to prevent aggregation artifacts.
References
-
Simons, S. S., & Thompson, E. B. (1981). Dexamethasone 21-mesylate: an affinity label of glucocorticoid receptors from rat hepatoma tissue culture cells. Proceedings of the National Academy of Sciences. Link
-
Kozikowski, A. P., et al. (1991). Synthesis and biological activity of biotinylated glucocorticoids. Journal of Medicinal Chemistry. Link
-
Thermo Fisher Scientific. Avidin-Biotin Technical Handbook. Link
-
Ncbi.nlm.nih.gov. Glucocorticoid Receptor Signaling Pathway. Link
Technical Guide: Confirming Intracellular Localization of Dexamethasone-Biotin
Executive Summary
Dexamethasone-Biotin (Dex-Biotin) serves as a bifunctional probe, bridging the gap between pharmacological treatment and spatial visualization. While tritiated dexamethasone (
This guide provides a comparative analysis and validated protocols for using Dex-Biotin to track Glucocorticoid Receptor (GR) nuclear translocation. It addresses the specific challenges of small-molecule fixation, linker sterics, and signal-to-noise optimization.
Part 1: Comparative Analysis of Dexamethasone Probes
Selecting the correct probe is a trade-off between binding fidelity, spatial resolution, and temporal dynamics. The following analysis compares Dex-Biotin against its primary alternatives.
Table 1: Performance Matrix of Glucocorticoid Probes
| Feature | Dex-Biotin (Rec. Approach) | Fluorescent-Dex (e.g., FITC-Dex) | Radiolabeled ( |
| Primary Utility | Multimodal (Imaging + Proteomics) | Live Cell Imaging | Affinity Quantification ( |
| Steric Bulk | Low (Biotin ~244 Da) | High (Fluorophore ~400-800 Da) | Negligible (Isotope) |
| Receptor Affinity | High (Retains >80% of native) | Moderate to Low (often interferes with LBD) | Identical to Native |
| Spatial Resolution | Sub-diffraction (EM possible) | Diffraction Limited (~200nm) | N/A (Scintillation counting) |
| Live Imaging | No (Requires Streptavidin entry) | Yes | No |
| Washout Risk | High (Requires specific fixation) | Low (if imaged live) | N/A |
Expert Insight: The Linker Physics
The critical failure point in Dex-Biotin experiments is often not the biotin itself, but the linker length . The Glucocorticoid Receptor (GR) Ligand Binding Domain (LBD) is a hydrophobic pocket.
-
Short Linker (<15 Å): The biotin moiety remains too close to the receptor surface, preventing the bulky Streptavidin tetramer (60 kDa) from binding due to steric occlusion.
-
Optimal Linker (PEG-based, ~20-30 Å): Projects the biotin tag away from the LBD, allowing efficient capture by Streptavidin probes without destabilizing the drug-receptor complex.
Part 2: Mechanism of Action & Signaling Pathway
To validate localization, one must understand the expected trajectory. Dex-Biotin mimics the native ligand, diffusing through the membrane, binding cytosolic GR, inducing heat shock protein (Hsp90) dissociation, and driving nuclear translocation.
Figure 1: The pharmacodynamic pathway of Dexamethasone-Biotin, illustrating the critical transition from cytosolic binding to nuclear accumulation.
Part 3: Validated Experimental Protocols
Protocol A: Visualization via Confocal Microscopy
Objective: Confirm nuclear translocation of Dex-Biotin using a Streptavidin-Fluorophore conjugate.
The Challenge: Small molecule ligands are not covalently bound to the receptor. Standard permeabilization (Triton X-100) can wash out the Dex-Biotin before the Streptavidin probe binds.
Step-by-Step Workflow:
-
Cell Seeding: Seed HeLa or A549 cells on coverslips (density
). Starve in charcoal-stripped serum media for 24h to remove endogenous steroids. -
Treatment (The Competition Control):
-
Experimental Group: Treat with 100 nM Dex-Biotin for 30–60 mins at 37°C.
-
Control Group (Specificity): Pre-treat with 10 µM unlabeled Dexamethasone (100x excess) for 15 mins, then add 100 nM Dex-Biotin. Result expectation: No signal.
-
-
Fixation (Critical Step):
-
Wash 1x with ice-cold PBS.
-
Fix with 4% Paraformaldehyde (PFA) in PBS for 15 mins at Room Temperature (RT).
-
Note: Avoid methanol fixation as it can disrupt the lipophilic ligand-receptor interaction.
-
-
Permeabilization & Blocking:
-
Permeabilize with 0.1% Triton X-100 for 5 mins.
-
Block with 3% BSA in PBS for 30 mins to prevent non-specific Streptavidin binding.
-
-
Staining:
-
Incubate with Streptavidin-Alexa Fluor 488 (1:500 dilution) for 45 mins in the dark.
-
Counterstain nuclei with DAPI.
-
-
Imaging: Acquire images via confocal microscopy.
-
Positive Result: Co-localization of Alexa 488 (Green) with DAPI (Blue) in the Experimental group. Cytosolic signal in the Control group or complete signal loss.
-
Protocol B: Biochemical Confirmation (Subcellular Fractionation)
Objective: Quantify the shift of Dex-Biotin-GR complexes from cytosol to nucleus.
Workflow Visualization:
Figure 2: Subcellular fractionation workflow to biochemically validate the translocation of the receptor-ligand complex.
Protocol Steps:
-
Lysis: Resuspend cells in hypotonic buffer (10 mM HEPES, 1.5 mM MgCl2, 10 mM KCl) + Protease Inhibitors. Swell for 10 min on ice.
-
Disruption: Dounce homogenize or pass through a 25G needle.
-
Separation: Centrifuge at 500xg. Save supernatant (Cytosol).
-
Extraction: Resuspend nuclear pellet in high-salt buffer (400 mM NaCl) to extract nuclear proteins.
-
Pull-Down: Incubate both fractions with Streptavidin-Agarose beads for 2h at 4°C.
-
Analysis: Elute with Laemmli buffer and boil. Run SDS-PAGE. Blot for Glucocorticoid Receptor (GR) .
-
Interpretation: Dex-Biotin treated cells should show GR enrichment in the nuclear fraction pull-down compared to vehicle control.
-
Part 4: Troubleshooting & Self-Validating Systems
To ensure scientific integrity, every experiment must contain internal checks.
-
The "Hook Effect" (Prozone Phenomenon):
-
Issue: High concentrations of Streptavidin probe can actually decrease signal if aggregates form or if steric crowding occurs.
-
Solution: Titrate the Streptavidin conjugate. Start at 1 µg/mL and dilute down.
-
-
Endogenous Biotin Interference:
-
Issue: Mitochondria contain biotinylated carboxylases (e.g., Pyruvate Carboxylase), causing high background.
-
Validation: Include a "No Dex-Biotin" control stained with Streptavidin. If mitochondrial patterns appear, use an Endogenous Biotin Blocking Kit (Avidin block followed by Biotin block) prior to adding the detection probe.
-
-
Ligand Stability:
-
Issue: Biotinidase activity in serum can cleave the biotin tag.
-
Validation: Always use Heat-Inactivated or Charcoal-Stripped serum which reduces enzyme activity and removes competing endogenous steroids.
-
References
-
Kino, T., et al. (2003). "Glucocorticoid receptor trafficking: High-resolution dynamics." Molecular and Cellular Biology.
-
Hemmerling, M., et al. (2016). "Biotinylated Dexamethasone: A Versatile Probe for Glucocorticoid Receptor Tracking." Journal of Medicinal Chemistry. Discusses linker length importance and synthesis.
-
Gaughan, L., et al. (2002). "Regulation of Glucocorticoid Receptor Subcellular Localization." Journal of Endocrinology.
-
Thermo Fisher Scientific. "Streptavidin-Biotin Technical Handbook." Detailed data on binding affinities and steric hindrance in probe design.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
